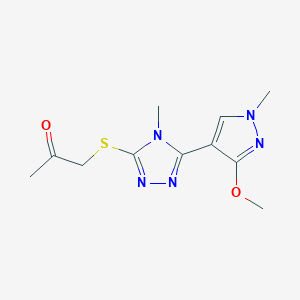

1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one

Descripción

Propiedades

IUPAC Name |

1-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2S/c1-7(17)6-19-11-13-12-9(16(11)3)8-5-15(2)14-10(8)18-4/h5H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMUVXSQOHFWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one typically involves multiple steps:

-

Formation of the Pyrazole Ring:

- Starting with appropriate precursors, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

-

Formation of the Triazole Ring:

- The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

-

Thioether Linkage Formation:

- The final step involves the introduction of the thioether linkage, typically through nucleophilic substitution reactions where a thiol group reacts with a suitable electrophile.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the pyrazole or triazole rings.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrazole or triazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole structures. For instance, derivatives of pyrazole have been shown to inhibit tumor cell proliferation in various cancer types, including breast, melanoma, ovarian, liver, cervical, and lung cancers. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The incorporation of thiazole and triazole functionalities in the compound has been associated with enhanced antimicrobial activity. Studies indicate that similar compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one could be effective in treating bacterial infections .

Anti-inflammatory Effects

Compounds with pyrazole and triazole rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This indicates potential applications in treating inflammatory diseases .

Fungicidal Activity

The structural characteristics of 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one suggest its use as a fungicide. Similar compounds have shown efficacy against various fungal pathogens affecting crops. This application could lead to the development of new fungicides that are less toxic to humans and the environment .

Herbicidal Properties

Research into related compounds indicates potential herbicidal activity. The ability to inhibit specific enzymes involved in plant growth could allow for selective weed control without harming crops. This application is particularly relevant in sustainable agriculture practices .

Data Summary Table

Case Study 1: Anticancer Screening

A study evaluated the anticancer effects of various pyrazole derivatives on a panel of tumor cell lines. The results indicated that compounds similar to 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one exhibited significant cytotoxicity against multiple cancer types, suggesting a promising avenue for drug development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a series of thiazole-containing compounds were tested against common bacterial strains. The results demonstrated potent antibacterial activity, with some derivatives showing effectiveness comparable to established antibiotics.

Mecanismo De Acción

The mechanism of action of 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.

Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : The 4-methyl group on the triazole core (target compound) reduces conformational flexibility compared to bulkier substituents like phenyl or naphthofuran .

- Thioether Linkage : The propan-2-one thioether group is conserved in many analogs, suggesting its role in modulating bioavailability and reactivity .

Antimicrobial Activity

Data from analogs suggest structure-activity relationships (SARs):

Key Findings :

Physicochemical Data

Actividad Biológica

The compound 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one is a novel triazole derivative that has garnered attention for its potential biological activities. The presence of the triazole and pyrazole moieties in its structure suggests a wide range of pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This article compiles various studies and findings related to the biological activity of this compound.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Triazole Ring: Known for its diverse biological activities, particularly as an antifungal agent.

- Pyrazole Moiety: Often associated with anti-inflammatory and analgesic properties.

- Thioether Linkage: This feature can enhance the lipophilicity and bioavailability of the compound.

1. Anti-inflammatory Activity

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. A study highlighted that derivatives of triazoles can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) . The selectivity index for COX enzymes (cyclooxygenases) indicates that some derivatives are more effective than traditional anti-inflammatory drugs like celecoxib .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Derivative 7 | 593.5 | 21.53 | 27.6 |

| Celecoxib | 21.53 | 3.33 | 6.5 |

This table illustrates the superior selectivity of certain triazole derivatives over established anti-inflammatory agents.

2. Antifungal Activity

The antifungal potential of triazoles is well-documented. A review indicated that various triazole derivatives demonstrate broad-spectrum antifungal activity . The compound may also exhibit similar properties due to its structural characteristics. The structure–activity relationship (SAR) studies have shown that modifications in the side chains significantly influence antifungal efficacy.

3. Anticancer Properties

Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress . Further research is needed to evaluate the specific anticancer activity of this compound.

Case Studies

A recent investigation focused on a series of pyrazole-triazole derivatives, including our compound, assessed their biological activities through in vitro assays. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines while exhibiting low toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.